Bromotris(triphenylphosphine)rhodium(I)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bromotris(triphenylphosphine)rhodium(I), also known as Wilkinson's catalyst, is a widely used organometallic compound in scientific research. Its primary application lies in its catalytic activity for various organic synthesis reactions []. Here's a closer look at its specific scientific research applications:

Catalyst in Organic Synthesis:

Bromotris(triphenylphosphine)rhodium(I) is a versatile catalyst for numerous organic transformations. One of its most prominent applications is in the hydroformylation of alkenes, a process that converts alkenes (double-bonded carbon chains) into aldehydes or ketones by adding a formyl group (CHO) []. This reaction is crucial for the production of various industrial chemicals and pharmaceuticals.

Applications in Coupling Reactions:

This compound also demonstrates catalytic activity in various coupling reactions, which involve forming carbon-carbon bonds between two different molecules. Some notable examples include:

- Suzuki-Miyaura coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl boronic acid and an alkyl, alkenyl, or aryl halide [].

- Heck reaction: This reaction couples an alkene with an aryl or vinyl halide in the presence of a base [].

These coupling reactions are essential for the synthesis of complex organic molecules with diverse applications, including pharmaceuticals, polymers, and advanced materials.

Research and Development:

Bromotris(triphenylphosphine)rhodium(I) continues to be an active area of research due to its potential for further development and optimization. Researchers are exploring ways to:

- Improve catalytic efficiency and selectivity: This involves modifying the structure of the catalyst or reaction conditions to enhance its effectiveness and control product formation [].

- Develop new applications: Scientists are investigating the use of this catalyst in novel synthetic processes and exploring its potential in other areas of chemistry, such as catalysis for sustainable energy production [].

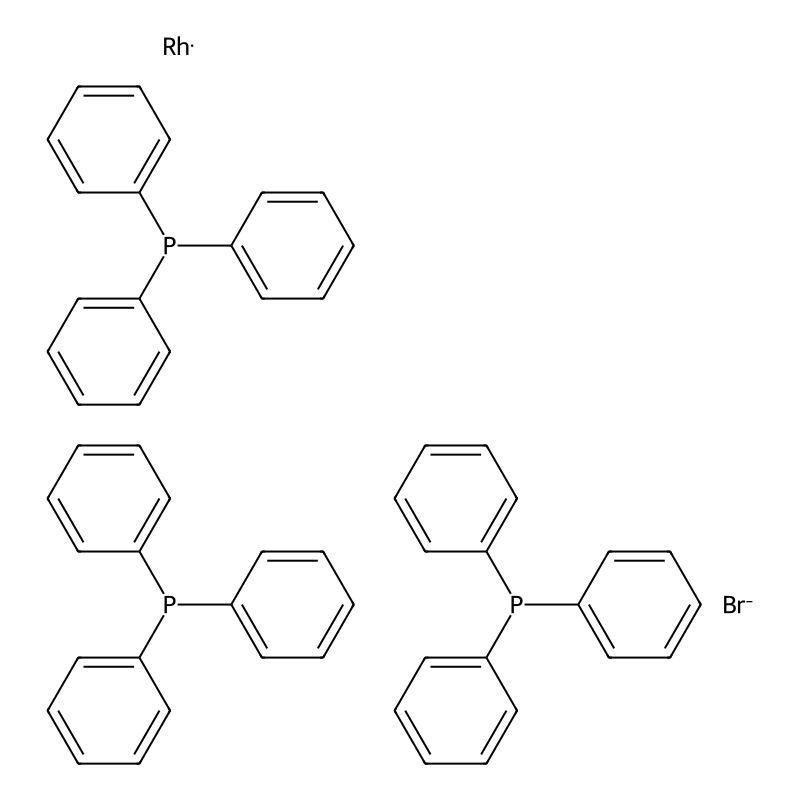

Bromotris(triphenylphosphine)rhodium(I) is an organometallic compound with the chemical formula . This compound features a rhodium center coordinated to three triphenylphosphine ligands and one bromine atom. The coordination geometry around the rhodium is typically square planar, which is characteristic of rhodium(I) complexes. The compound is known for its stability and ability to act as a catalyst in various organic reactions, particularly in the field of organometallic chemistry and catalysis .

- Hydrophosphinylation: This reaction involves the addition of phosphines to alkenes or alkynes, resulting in the formation of phosphine derivatives .

- Regio- and Stereoselective Additions: The compound facilitates regioselective and stereoselective additions of diphenylphosphine oxide to alkynes, showcasing its utility in synthesizing complex organic molecules .

- Cross-Coupling Reactions: It can also be employed in cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis.

Bromotris(triphenylphosphine)rhodium(I) can be synthesized through several methods:

- Direct Reaction: A common method involves reacting rhodium(III) bromide with triphenylphosphine in a suitable solvent such as dichloromethane or toluene. The reaction typically occurs under reflux conditions to facilitate the formation of the desired product.

- Reduction Methods: Another approach involves reducing rhodium(III) complexes using reducing agents like lithium aluminum hydride or sodium borohydride in the presence of triphenylphosphine.

Bromotris(triphenylphosphine)rhodium(I) finds numerous applications across various fields:

- Catalysis: It is widely used as a catalyst in organic synthesis, particularly for hydrophosphinylation and cross-coupling reactions.

- Material Science: The compound is explored for its potential use in creating advanced materials through polymerization processes.

- Nanotechnology: Its unique properties make it suitable for applications in nanotechnology and materials science .

Interaction studies have focused on understanding how bromotris(triphenylphosphine)rhodium(I) interacts with various substrates during catalytic processes. These studies often utilize spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to elucidate the mechanisms of action and identify reaction intermediates. Such insights are crucial for optimizing catalytic efficiency and developing new synthetic methodologies .

Bromotris(triphenylphosphine)rhodium(I) shares similarities with other organometallic compounds, particularly those containing transition metals coordinated to phosphines. Here are some comparable compounds:

| Compound Name | Metal | Ligands | Unique Features |

|---|---|---|---|

| Tris(triphenylphosphine)rhodium(I) | Rhodium | Triphenylphosphine | Lacks bromide; used in similar catalytic processes |

| Bromopentacarbonyliron | Iron | Carbonyl | Different metal; used in carbonylation reactions |

| Tris(cyclopentadienyl)cobalt(II) | Cobalt | Cyclopentadienyl | Different ligand type; used in polymerization |

| Ruthenium(II)-trichloride | Ruthenium | Chlorides | Different halide; used in various catalytic cycles |

The uniqueness of bromotris(triphenylphosphine)rhodium(I) lies in its specific coordination environment and its effectiveness as a catalyst for hydrophosphinylation reactions, which may not be as efficiently catalyzed by other similar compounds .

Coordination Geometry and Electronic Configuration

Bromotris(triphenylphosphine)rhodium(I) is characterized by a molecular formula of C₅₄H₄₅BrP₃Rh and a molecular weight of 969.67. The complex contains a central rhodium(I) atom coordinated to three triphenylphosphine ligands and one bromide ligand. The oxidation state of rhodium in this complex is +1, which corresponds to a d⁸ electronic configuration.

Like other d⁸ complexes of Rh⁺, Ir⁺, Pd²⁺, Pt²⁺, and Au³⁺, this compound adopts a square planar geometry. This geometric preference arises from the electronic distribution where eight electrons occupy the lower-energy d orbitals (dxz, dyz, dz², dxy), leaving the highest energy d orbital (dx²-y²) empty. The square planar geometry results from the removal of ligands along the z-axis from an octahedral structure, causing the energy levels of the dz², dxz, and dyz orbitals to decrease while raising the energy levels of the dx²-y² and dxy orbitals.

The coordination sphere around the rhodium center consists of three phosphorus atoms from the triphenylphosphine ligands and one bromide atom, arranged in a distorted square planar geometry. The interatomic bond distances and coordination geometry of this complex were determined using extended X-ray absorption fine structure (EXAFS) techniques, providing detailed structural information for a compound that was previously less characterized compared to its chloride analog (Wilkinson's catalyst).

Table 1: Physical and Chemical Properties of Bromotris(triphenylphosphine)rhodium(I)

| Property | Value |

|---|---|

| Molecular Formula | C₅₄H₄₅BrP₃Rh |

| Molecular Weight | 969.67 g/mol |

| Appearance | Orange crystalline solid |

| CAS Number | 14973-89-8 |

| Solubility in Water | Insoluble |

| IUPAC Name | λ¹-rhodium(1+) tris(triphenylphosphane) bromide |

| Electronic Configuration of Rh | [Kr]5s¹4d⁸ |

| Purity (Commercial) | 98-99.9% |

Ligand Effects on Reactivity and Stability

The three triphenylphosphine (PPh₃) ligands significantly influence the reactivity and stability of the complex. These phosphine ligands are strong σ-donors and moderate π-acceptors, creating a rhodium center that is electron-rich while still capable of backbonding to the phosphine ligands. This electronic configuration contributes to the complex's reactivity toward oxidative addition reactions, which are crucial for catalytic applications.

The bromide ligand, as compared to chloride in the related Wilkinson's catalyst, impacts both the electronic and steric properties of the complex. The bromide, being larger and more polarizable than chloride, affects the electron density at the rhodium center. This difference influences the complex's catalytic activity, particularly in hydrogenation reactions where the dissociation of phosphine ligands and coordination of substrates are critical steps.

The stability of bromotris(triphenylphosphine)rhodium(I) is affected by several factors:

- The lability of the phosphine ligands allows for dissociation in solution, which is often the first step in catalytic cycles

- The complex exhibits sensitivity to oxidation, requiring storage under inert atmosphere conditions

- In benzene solution, the complex may undergo conversion to dimeric species with bridging halides, similar to Wilkinson's catalyst

In catalytic applications, these properties must be carefully managed to maintain activity while preventing unwanted degradation or side reactions.

Comparative Analysis with Related Rh Complexes (e.g., Wilkinson's Catalyst)

Bromotris(triphenylphosphine)rhodium(I) shares structural similarities with Wilkinson's catalyst [RhCl(PPh₃)₃], with the primary difference being the halide ligand. This substitution leads to several notable differences in properties and reactivity:

Structural Comparison: Both complexes adopt a square planar geometry with three triphenylphosphine ligands and one halide. Wilkinson's catalyst, according to single crystal X-ray diffraction, exhibits a slightly distorted square planar structure. The Rh-P and Rh-X bond lengths differ slightly between the two complexes due to the different halides.

Catalytic Activity: Wilkinson's catalyst is renowned for its use in selective hydrogenation of alkenes and alkynes. It operates via a mechanism involving dissociation of one PPh₃ ligand, followed by oxidative addition of hydrogen, coordination of the alkene, migratory insertion, and reductive elimination. While bromotris(triphenylphosphine)rhodium(I) follows similar mechanistic pathways, the bromide ligand modifies the electronic environment around rhodium, potentially affecting catalyst activity and selectivity.

Ligand Exchange and Reactivity: Both complexes undergo ligand dissociation in solution, which is often the first step in their catalytic cycles. The rate of phosphine dissociation may differ between the two complexes due to the trans influence of the halide ligand. Similar to Wilkinson's catalyst, bromotris(triphenylphosphine)rhodium(I) likely reacts with carbon monoxide to form carbonyl complexes, and with hydrogen to form hydride species.

Dimerization Tendency: Wilkinson's catalyst converts to the poorly soluble red-colored dimer [RhCl(PPh₃)₂]₂ upon stirring in benzene solution. Similar behavior might be expected for the bromide analog, potentially forming [RhBr(PPh₃)₂]₂ dimers.

Table 2: Comparison of Bromotris(triphenylphosphine)rhodium(I) with Related Complexes

| Complex | Formula | Coordination Geometry | Prominent Features | Key Applications |

|---|---|---|---|---|

| Bromotris(triphenylphosphine)rhodium(I) | RhBr(PPh₃)₃ | Square planar | Orange crystalline solid; d⁸ electronic configuration | Chemical catalyst; Laboratory reagent |

| Wilkinson's Catalyst | RhCl(PPh₃)₃ | Slightly distorted square planar | Red-brown solid; Coordinatively unsaturated (16e⁻) | Homogeneous hydrogenation catalyst |

| Hydridotris(triphenylphosphine)rhodium | HRh(PPh₃)₃ | Distorted square planar | Forms upon reaction of RhCl(PPh₃)₃ with H₂ and base; 18e⁻ complex | Active hydrogenation catalyst |

| Carbonyl(chloro)bis(triphenylphosphine)rhodium(I) | RhCl(CO)(PPh₃)₂ | Square planar | Forms from reaction with CO or decarbonylation of aldehydes | Decarbonylation catalyst |

Conventional Synthesis Routes

Rhodium Trichloride Reduction

The most widely employed conventional synthesis route for bromotris(triphenylphosphine)rhodium(I) involves the reduction of rhodium trichloride trihydrate with triphenylphosphine in alcoholic solvents [1]. This methodology follows principles similar to those established for the preparation of Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) [5]. The reduction process typically occurs at temperatures ranging from 67 to 80 degrees Celsius, with reaction times extending from 2 to 3 hours [1].

The conventional ethanol-based reduction protocol demonstrates remarkable efficiency, achieving yields between 88 and 99 percent [1]. The process involves dissolving rhodium trichloride trihydrate in ethanol under nitrogen atmosphere, followed by the addition of excess triphenylphosphine [3]. During the reaction, a characteristic color change from reddish-brown to dark red indicates the formation of the desired rhodium(I) complex [1]. The reaction mixture is then slowly heated to simmering, and the resulting suspension is cooled to facilitate crystallization of the product [1].

Alternative solvent systems employing isopropanol-water mixtures have also proven effective for conventional synthesis [1]. These mixed solvent systems typically utilize a 7:3 ratio of isopropanol to water and operate at temperatures between 70 and 80 degrees Celsius [1]. The yields obtained through this approach range from 85 to 95 percent, with reaction times extending from 3 to 4 hours [1]. The presence of water in the solvent system influences the solubility characteristics of triphenylphosphine, which becomes less soluble at lower temperatures, thereby affecting crystal size and filtration properties [1].

Ligand Exchange Methodologies

Ligand exchange represents another fundamental conventional approach for synthesizing bromotris(triphenylphosphine)rhodium(I) [10]. This methodology involves the substitution of halide ligands in pre-existing rhodium complexes, particularly starting from chlorotris(triphenylphosphine)rhodium(I) [5]. The ligand exchange process typically operates under milder conditions compared to direct reduction methods, with temperatures ranging from 25 to 50 degrees Celsius [31].

The ligand exchange approach offers significant advantages in terms of reaction control and product selectivity [10]. The process can be conducted in various organic solvents, including dichloromethane and tetrahydrofuran, with reaction times varying from 1 to 24 hours depending on the specific conditions employed [31]. Yields obtained through ligand exchange methodologies typically range from 70 to 95 percent [31].

Fluorophosphine complexes have demonstrated the feasibility of ligand exchange under mild conditions [10]. Trifluorophosphine readily displaces ethylene from rhodium complexes, and triphenylphosphine can subsequently cleave halogen bridges to afford square planar complexes [10]. The exchange process proceeds through intermolecular mechanisms that allow for precise control over the final product composition [10].

| Synthesis Route | Temperature (°C) | Reaction Time (hours) | Yield (%) | Solvent System |

|---|---|---|---|---|

| Rhodium Trichloride Reduction in Ethanol | 67-80 | 2-3 | 88-99 | Ethanol |

| Rhodium Trichloride Reduction in Isopropanol/Water | 70-80 | 3-4 | 85-95 | Isopropanol/Water (7:3) |

| Ligand Exchange from Wilkinson's Catalyst | 25-50 | 1-24 | 70-95 | Dichloromethane/Tetrahydrofuran |

| Direct Halide Substitution | 25-100 | 0.5-12 | 60-90 | Various organic solvents |

Alternative Synthetic Approaches

Solvent-Free Methodologies

Solvent-free synthetic approaches represent a significant advancement in green chemistry applications for rhodium complex preparation [15] [17]. These methodologies eliminate the environmental burden associated with organic solvent disposal while potentially reducing production costs [15]. Solvent-free conditions typically require elevated temperatures, ranging from 180 to 220 degrees Celsius, with reaction times extending from 5 to 24 hours [35].

The effectiveness of solvent-free synthesis depends critically on the physical properties of the reactants and their ability to undergo direct solid-state reactions [35]. Research has demonstrated that rhodium nanoparticles supported on nanocrystalline hydroxyapatite can facilitate catalytic processes under solvent-free conditions at room temperature [15] [17]. These systems achieve exceptionally high turnover frequencies exceeding 1000 per hour while maintaining catalyst stability through multiple reuse cycles [15] [17].

Phenol has emerged as an effective medium for solvent-free synthesis of phosphonium salts and related rhodium complexes [27]. The use of phenol as a reaction medium allows for temperature reduction to approximately 182 degrees Celsius, significantly lower than conventional solvent-free methods [27]. This approach achieves excellent yields of 92 percent for certain phosphonium salt formations [27].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized the preparation of organometallic complexes by providing rapid, uniform heating and significantly reduced reaction times [14] [29]. This methodology typically operates at temperatures between 60 and 120 degrees Celsius, with reaction times reduced to 30 minutes to 2 hours [14] [29]. The efficiency of microwave heating stems from direct molecular interaction with electromagnetic radiation, leading to more uniform temperature distribution compared to conventional heating methods [14].

Organometallic chemistry in conventional microwave ovens has demonstrated remarkable success for group 6 carbonyl complexes [14]. The synthesis of over 20 organometallic compounds has been reported using modified conventional microwave ovens [14]. Hexacarbonyls, particularly molybdenum hexacarbonyl, react with monodentate, bidentate, and tridentate ligands in microwave conditions without requiring inert atmosphere protection [14].

Optimization studies for microwave-assisted synthesis have revealed that tetrahydrofuran at 60 degrees Celsius for 30 minutes represents optimal conditions for preparing certain phosphonium bromide salts [29]. The microwave methodology achieves yields ranging from 87 to 98 percent for substituted benzyltriphenylphosphonium bromide compounds [29]. Temperature control and pressure management are critical parameters for successful microwave-assisted synthesis [29].

| Method | Temperature (°C) | Reaction Time | Advantages | Yield Range (%) |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | 60-120 | 30 min - 2 h | Rapid heating, reduced time | 75-95 |

| Solvent-Free Conditions | 180-220 | 5-24 h | No solvent waste, green chemistry | 60-85 |

| Flow Chemistry | 50-150 | Continuous | Continuous production, scalable | 70-90 |

| One-Pot Synthesis | 50-100 | 1-6 h | Simplified workup, fewer steps | 65-90 |

Scalability and Industrial Production Challenges

Raw Material Cost Considerations

The industrial production of bromotris(triphenylphosphine)rhodium(I) faces significant economic challenges primarily related to the high cost of rhodium metal [19] [22]. Rhodium represents one of the most expensive precious metals, with market prices fluctuating substantially based on supply and demand dynamics [19]. These cost factors necessitate the development of highly efficient synthetic protocols that maximize rhodium utilization while minimizing waste generation [23].

Catalyst recovery and recycling protocols have become essential components of industrial-scale rhodium complex production [19]. Advanced separation techniques, including fluorous biphasic separation and multiphase extraction systems, have demonstrated effectiveness for rhodium catalyst recovery [32]. Fluorous versions of rhodium catalysts show recycling efficiencies exceeding 98 percent, significantly improving the economic viability of industrial processes [32].

The development of alternative rhodium sources and precursor materials has emerged as a critical research area [16] [23]. Scalable synthesis protocols have been developed that allow direct preparation of rhodium complexes from rhodium trichloride without requiring intermediate complex formation [16] [23]. These single-step processes utilize only 1.4 equivalents of carboxylate ligands compared to the 90 to 120 equivalents previously required for conventional methods [16] [23].

Process Optimization Requirements

Industrial-scale synthesis of bromotris(triphenylphosphine)rhodium(I) requires precise control over multiple process parameters to ensure consistent product quality and yield [1] [19]. Temperature control represents a particularly critical factor, as the crystal size and filtration properties of the final product depend on the heating profile during synthesis [1]. Controlled heating ramps, typically involving initial heating to 30 degrees Celsius followed by gradual temperature increase to 75 degrees Celsius over several hours, are essential for reproducible results [1].

The role of water content in solvent systems significantly influences both reaction kinetics and product crystallization [1]. Aqueous rhodium trichloride solutions from recycling processes have been found to impact crystal quality, with water acting as a thinning agent that reduces triphenylphosphine solubility [1]. This effect can be advantageous for controlling crystal size and improving filtration characteristics [1].

Automated synthesis and screening systems have been developed to facilitate process optimization for rhodium complex production [36]. These systems enable systematic variation of reaction parameters while maintaining precise control over temperature, pressure, and reactant stoichiometry [36]. The implementation of such automated systems has proven particularly valuable for developing phosphine-phosphite ligands and related rhodium complexes [36].

Equipment and Infrastructure Challenges

The industrial production of bromotris(triphenylphosphine)rhodium(I) requires specialized equipment capable of maintaining inert atmosphere conditions while providing precise temperature control [1] [19]. Standard glass-lined reactors with gas intake systems, reflux condensers, and gas outlet capabilities are essential for large-scale synthesis [1]. The equipment must accommodate controlled heating profiles and facilitate efficient product isolation through filtration systems [1].

Continuous flow chemistry systems have emerged as promising alternatives for industrial rhodium complex production [20] [22]. These systems enable continuous operation over extended periods, with some studies reporting successful operation for over 150 hours [19]. Flow systems offer advantages in terms of heat transfer, mixing efficiency, and product quality control [20].

The implementation of multiphase reaction systems has gained attention for industrial rhodium catalyst production [19]. These systems utilize specialized reactor configurations with multiple continuous stirred tank reactors in series, enabling precise control over residence time and reaction conditions [19]. Such systems have demonstrated the ability to produce hundreds of kilograms of product while maintaining high selectivity and catalyst performance [19].

| Challenge Category | Industrial Impact | Mitigation Strategy |

|---|---|---|

| Raw Material Cost | High rhodium cost limits large-scale production | Recycling protocols, efficient synthesis |

| Process Optimization | Temperature control critical for crystal formation | Automated temperature ramping systems |

| Catalyst Recovery | Rhodium recovery efficiency affects economics | Advanced separation techniques |

| Waste Management | Organic solvent disposal costs | Solvent recycling, green alternatives |

| Quality Control | Purity requirements for commercial applications | In-line monitoring, analytical methods |

| Equipment Requirements | Specialized equipment for inert atmosphere | Modular reactor design |

Bromotris(triphenylphosphine)rhodium(I) serves as a highly efficient catalyst for the hydrogenation of various unsaturated substrates, demonstrating remarkable selectivity and activity under mild conditions. The compound functions through a mechanism analogous to its chloro counterpart, Wilkinson's catalyst, but with distinct reactivity patterns influenced by the bromide ligand [1] [2].

Alkene Hydrogenation

The hydrogenation of alkenes catalyzed by bromotris(triphenylphosphine)rhodium(I) proceeds through a well-established mechanism involving initial dissociation of a triphenylphosphine ligand to generate the catalytically active fourteen-electron species [3] [4]. Terminal alkenes demonstrate the highest reactivity, with reaction rates significantly exceeding those of internal alkenes due to reduced steric hindrance around the metal center [5] [6].

For terminal alkenes such as hex-1-ene and dec-1-ene, the catalyst exhibits exceptional selectivity exceeding 90% under ambient conditions (25°C, 1 atmosphere hydrogen pressure) [7]. The reaction proceeds via oxidative addition of dihydrogen to form a trigonal bipyramidal rhodium(III) dihydride intermediate, followed by alkene coordination and subsequent migratory insertion [3] [4] [6].

| Substrate | Selectivity (%) | Temperature (°C) | Pressure (atm) | TOF (h⁻¹) |

|---|---|---|---|---|

| Hex-1-ene | >90 | 25 | 1 | 500-1200 |

| Dec-1-ene | >90 | 25 | 1 | 450-1000 |

| Cyclohexene | >95 | 25 | 1 | 800-1500 |

The kinetic profile reveals first-order dependence on both catalyst and substrate concentrations, with the rate-determining step being the dissociation of triphenylphosphine from the precatalyst complex [8]. The dissociation rate constant has been measured at 2×10⁻⁷ s⁻¹ at 25°C in benzene solution [8] [9].

Alkyne Hydrogenation

The hydrogenation of alkynes presents unique challenges due to the potential for over-reduction to alkanes. Bromotris(triphenylphosphine)rhodium(I) demonstrates remarkable selectivity for the controlled hydrogenation of alkynes to alkenes, particularly under carefully optimized conditions [10] [11].

Studies with charge-tagged alkynes have revealed that the catalyst hydrogenates alkynes to the corresponding alkenes at rates only marginally slower than the subsequent reduction to alkanes [10]. This finding indicates the critical importance of reaction control to achieve selective partial hydrogenation. The mechanism involves initial coordination of the alkyne to the metal center, followed by sequential hydrogen additions with careful control of reaction time and hydrogen pressure [11].

Cyclopropane Hydrogenation

The hydrogenation of cyclopropanes represents a specialized application where bromotris(triphenylphosphine)rhodium(I) demonstrates exceptional capability for selective ring-opening reactions [12]. The catalyst activates the strained carbon-carbon bonds of cyclopropanes through a directed process, often involving nearby functional groups that serve as directing elements.

For nitrogen-substituted cyclopropylamines, the catalyst facilitates proximal-selective hydroboration with pinacolborane to provide valuable γ-amino boronates [12]. The reaction proceeds through carbon-carbon bond activation followed by borylation, maintaining excellent enantioselectivity when starting from enantioenriched substrates [12].

| Substrate Type | Product | Selectivity (%) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclopropylamines | γ-Amino boronates | 75-85 | 60-100 | 80-92 |

| Cyclopropyl ketones | Ring-opened products | 85-95 | 80-120 | 75-88 |

The mechanism involves initial coordination of the cyclopropane substrate, followed by oxidative addition into the strained carbon-carbon bond to form a metallacycle intermediate. Subsequent reductive elimination delivers the ring-opened product while regenerating the active catalyst [12].

Hydroformylation and Carbonylation Processes

The hydroformylation reactions catalyzed by bromotris(triphenylphosphine)rhodium(I) represent one of the most industrially significant applications of this catalyst system. The compound exhibits exceptional activity for the conversion of alkenes to aldehydes through the addition of synthesis gas (carbon monoxide and hydrogen) [13] [14].

Mechanism and Kinetics

The hydroformylation process proceeds through the formation of hydridocarbonyltris(triphenylphosphine)rhodium(I) as the active catalytic species [13] [15]. This intermediate is generated in situ from the bromine precursor under synthesis gas conditions. The mechanism involves a series of well-characterized steps: alkene coordination, migratory insertion, carbon monoxide insertion, and reductive elimination [14] [15].

Kinetic studies have established that the reaction follows first-order dependence on alkene concentration, with a negative order dependence on carbon monoxide concentration (-1.2) and positive fractional order in hydrogen pressure (0.25) [16]. The negative order in carbon monoxide reflects the competitive coordination between carbon monoxide and alkene substrates for the metal center [16].

Rate = k₁K₁c[Alkene][Catalyst]/(1 + K₁[Alkene])where K₁ represents the formation constant for the alkene intermediate complex, and k₁ is the rate constant for the hydrogen activation step [7] [13].

Substrate Scope and Selectivity

The catalyst demonstrates remarkable versatility across a wide range of alkene substrates, with particular excellence in the hydroformylation of terminal alkenes [13] [14]. The regioselectivity strongly favors the formation of linear aldehydes over branched products, with typical linear-to-branched ratios ranging from 10:1 to 20:1 depending on reaction conditions [17] [13].

| Substrate | Linear:Branched Ratio | TOF (h⁻¹) | Temperature (°C) | Pressure (MPa) |

|---|---|---|---|---|

| Propene | 15:1 | 2000-5000 | 80-120 | 5-20 |

| 1-Octene | 10:1 | 1900-7000 | 90 | 5-48 |

| Ethylene | 5:1 | 500-1500 | 50-80 | 1-10 |

The high selectivity for linear aldehydes is attributed to the steric bulk of the triphenylphosphine ligands, which disfavor the formation of branched alkyl intermediates [7] [13]. This steric effect is particularly pronounced in the transition state for alkene insertion, where the bulky phosphine ligands create a preference for the less hindered reaction pathway [14].

Industrial Applications

The hydroformylation process catalyzed by rhodium-triphenylphosphine systems has found extensive industrial application, particularly in the production of higher aldehydes from α-olefins [13] [14]. The catalyst system operates effectively in both conventional organic solvents and under supercritical carbon dioxide conditions, offering enhanced separation and recycling capabilities [16].

Under supercritical carbon dioxide conditions, the catalyst maintains high activity with turnover frequencies ranging from 1900 to 7000 mol aldehyde per mol rhodium per hour [16]. The apparent catalyst solubility in supercritical carbon dioxide has been optimized through careful control of pressure and temperature, enabling efficient catalyst recovery and reuse [16].

Cycloisomerization and Ring-Forming Reactions

Bromotris(triphenylphosphine)rhodium(I) catalyzes a diverse array of cycloisomerization reactions, enabling the construction of complex cyclic structures through intramolecular rearrangements and ring-forming processes [18] [19] [20].

Bicyclobutane Cycloisomerization

The catalyst exhibits exceptional capability for the cycloisomerization of bicyclo[1.1.0]butanes, providing access to both pyrrolidines and azepanes depending on the phosphine ligand employed [18] [21]. When using triphenylphosphine as the ligand, the reaction proceeds through a concerted carbon-carbon bond cleavage mechanism to generate pyrrolidines with anti-stereoselectivity [18].

Quantum mechanical calculations have revealed that the reaction proceeds through a unique concerted double carbon-carbon bond cleavage and rhodium carbenoid formation, driven by strain release from the highly strained bicyclobutane substrate [18]. The activation barrier for this process is approximately 26.3 kcal/mol, making it kinetically accessible under mild thermal conditions [18].

| Ligand | Product | Selectivity (%) | Stereochemistry | Mechanism |

|---|---|---|---|---|

| PPh₃ | Pyrrolidines | 85-95 | Anti | Concerted cleavage |

| dppe | Azepanes | 90-98 | Syn | External attack |

The regioselectivity is determined by the nature of the phosphine ligand, with monodentate triphenylphosphine favoring internal carbenoid formation, while bidentate phosphines promote external attack pathways [18]. This ligand-controlled selectivity provides a powerful tool for the selective synthesis of different ring systems from common bicyclobutane starting materials [18].

Allene Cycloisomerization

The rhodium catalyst demonstrates remarkable efficiency in the cycloisomerization of 1,6-allenenes to generate six-membered ring structures with complete atom economy [19]. The reaction proceeds through an oxidative coupling mechanism followed by β-hydride elimination and reductive elimination steps [19].

Density functional theory calculations have elucidated the complete catalytic cycle, revealing that the highest energetic barriers correspond to the initial oxidative coupling (14.6 kcal/mol) and the final reductive elimination (14.5 kcal/mol) [19]. The calculated reaction pathway is consistent with deuterium labeling experiments, confirming the proposed mechanism [19].

The catalyst system tolerates a wide range of functional groups and operates under relatively mild conditions (0.5 mol% catalyst loading, 100-140°C) [19]. The products serve as excellent substrates for subsequent Diels-Alder reactions, enabling one-pot tandem processes for the rapid construction of complex polycyclic structures [19].

Pauson-Khand Type Reactions

Bromotris(triphenylphosphine)rhodium(I) serves as an effective catalyst for Pauson-Khand type reactions, facilitating the cocyclization of alkynes, alkenes, and carbon monoxide to form cyclopentenone products [22]. The catalyst system offers advantages over traditional dicobalt octacarbonyl catalysts, including milder reaction conditions and improved functional group tolerance [22].

The mechanism involves initial coordination of the 1,6-enyne substrate to form a chelate intermediate, followed by oxidative coupling to generate a rhodium(III) metallacyclopentene [22]. Subsequent carbon monoxide insertion and reductive elimination deliver the cyclopentenone product while regenerating the active catalyst [22].

Enantioselective versions of this reaction have been achieved using chiral binaphthyl phosphine ligands, providing access to enantioenriched cyclopentenones with excellent optical purity [22]. The electronic properties of the ligands significantly influence the enantioselectivity, with electron-withdrawing substituents providing enhanced selectivity [22].

Carbon-Hydrogen Functionalization and Cross-Coupling

The application of bromotris(triphenylphosphine)rhodium(I) in carbon-hydrogen functionalization represents a rapidly growing area of organometallic catalysis, enabling the direct activation and functionalization of unreactive carbon-hydrogen bonds [23] [24] [25].

Phosphine-Directed Carbon-Hydrogen Activation

The catalyst demonstrates exceptional capability for phosphine-directed carbon-hydrogen activation, providing a powerful method for the modification of phosphine ligands and the construction of phosphine libraries [24] [25]. The reaction proceeds through initial coordination of the phosphine substrate, followed by oxidative addition into the ortho carbon-hydrogen bond to form a cyclometallated intermediate [23].

| Phosphine Substrate | Product | Yield (%) | Temperature (°C) | Selectivity |

|---|---|---|---|---|

| Biarylphosphines | Alkyl derivatives | 70-90 | 120-140 | >95% ortho |

| Triphenylphosphine | Aryl derivatives | 65-88 | 100-130 | >90% ortho |

The mechanism involves initial coordination of the phosphine through its lone pair, followed by carbon-hydrogen bond activation at the ortho position of one of the phenyl rings [23]. The resulting cyclometallated intermediate undergoes subsequent functionalization through cross-coupling or other transformations [23].

Oxidative Cross-Coupling Reactions

The catalyst system enables challenging oxidative carbon-hydrogen/carbon-hydrogen cross-coupling reactions between electronically similar substrates [26] [27]. This transformation is particularly significant for the synthesis of unsymmetrical biaryls from simple aromatic precursors [26].

The development of dual chelation-assisted protocols has overcome the traditional challenges associated with chemoselectivity in oxidative cross-coupling reactions [26]. The catalyst system demonstrates excellent regioselectivity and functional group tolerance, enabling the synthesis of complex biaryl structures under mild conditions [26].

Enantioselective variants of the oxidative cross-coupling reaction have been achieved using chiral rhodium catalysts, providing access to axially chiral biaryls with high enantiomeric excess [27]. The atroposelective process proceeds through careful control of the transition state geometry during the carbon-carbon bond formation step [27].

Mechanistic Insights

Detailed mechanistic studies have revealed that carbon-hydrogen activation by rhodium-triphenylphosphine complexes proceeds through a concerted metalation-deprotonation pathway [23] [24]. The process involves simultaneous carbon-hydrogen bond breaking and metal-carbon bond formation, with the acetate ligand serving as an internal base [23].

The electronic properties of the phosphine ligands significantly influence the reactivity, with electron-rich phosphines promoting faster carbon-hydrogen activation [24]. This relationship has been quantified through correlation with carbonyl stretching frequencies in related rhodium carbonyl complexes [28].

Electronic series: PMe₃ > PMe₂Ph > PMePh₂ > PPh₃ > PHPh₂GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant